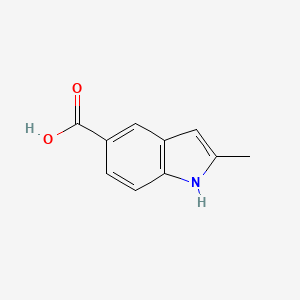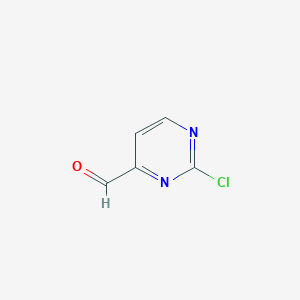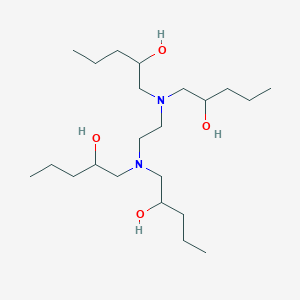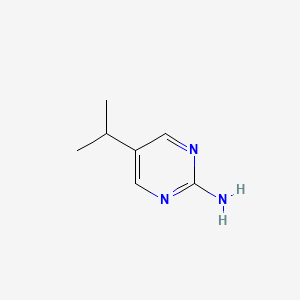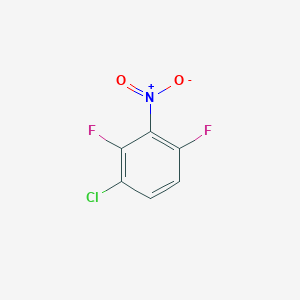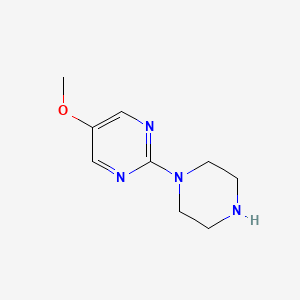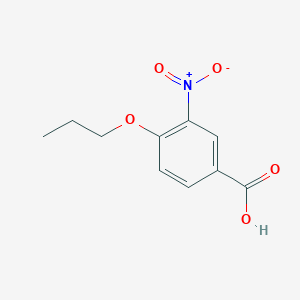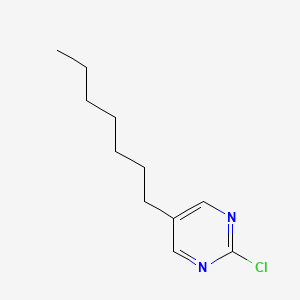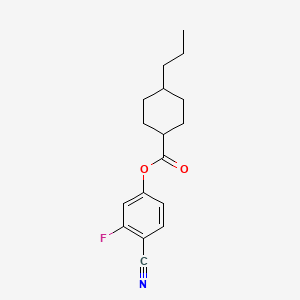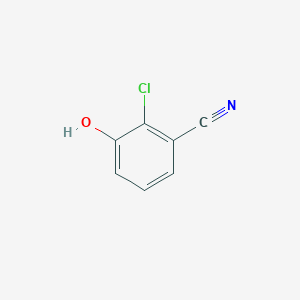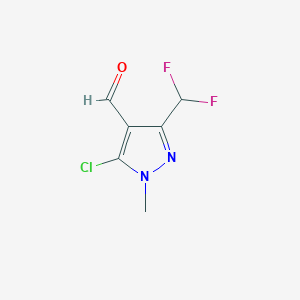
5-氯-3-(二氟甲基)-1-甲基-1H-吡唑-4-甲醛
描述
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 1015779-51-7 . It has a molecular weight of 152.53 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H3ClF2N2/c5-3-1-2(4(6)7)8-9-3/h1,4H,(H,8,9) and the InChI key is UCLPOVPAYBMAGI-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde are not available, difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . This strategy is best applied to heteroaromatics .It is typically stored in an inert atmosphere at temperatures between 2-8°C .
科学研究应用
合成和晶体学
5-氯-3-(二氟甲基)-1-甲基-1H-吡唑-4-甲醛在新吡唑衍生物的合成中作为一个多功能中间体。通过X射线衍射完成了其结构表征,揭示了醛基片段与相邻吡唑环的共面排列,展示了其进一步化学修饰的潜力(Xu & Shi, 2011)。
抗菌应用
该化合物已被用作合成1,2,3-三唑基吡唑衍生物的前体,这些衍生物展示了广谱的抗菌活性。这些以其结构新颖性为特征的化合物作为抗菌剂具有潜力,进一步得到了体外分子对接研究的支持(Bhat et al., 2016)。
合成方法学
该化合物在新合成方法学的发展中起着关键作用,包括Vilsmeier-Haack反应,导致各种吡唑-4-甲醛的形成。这些方法突显了该化合物在构建复杂分子框架中的重要性,在合成有机化学中提供了广泛的潜在应用(Hu et al., 2010)。
分子对接和抗氧化活性
从5-氯-3-(二氟甲基)-1-甲基-1H-吡唑-4-甲醛合成和表征的新吡唑衍生物已被探索其潜在的抗菌和抗氧化活性。这些衍生物已显示出对各种病原体的有效性,表明它们在新治疗剂的开发中的重要性(Bhat et al., 2016)。
杂环合成
该化合物在合成杂环系统中起着关键的合成子作用,展示了其在创造合成具有挑战性和新颖的杂环化合物中的关键作用。其反应性为开发多样化的杂环框架铺平了道路,突显了其在药物化学和药物发现过程中的重要性(Gouda et al., 2016)。
安全和危害
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
属性
IUPAC Name |
5-chloro-3-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O/c1-11-5(7)3(2-12)4(10-11)6(8)9/h2,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYPMEAFQUDCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599562 | |
| Record name | 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
660845-30-7 | |
| Record name | 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

